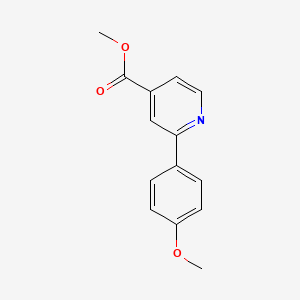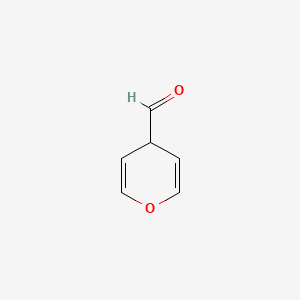![molecular formula C15H10Cl2N2O2 B13975227 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- CAS No. 50264-67-0](/img/structure/B13975227.png)
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a carboxylic acid group at the 3-position of the indazole ring, with a 5-chloro substituent and a 4-chlorophenylmethyl group attached to the nitrogen atom.
Méthodes De Préparation
The synthesis of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indazole core, which can be achieved through various methods such as the Fischer indole synthesis or transition metal-catalyzed reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Substitution: The 4-chlorophenylmethyl group is attached to the nitrogen atom through nucleophilic substitution reactions, typically using 4-chlorobenzyl chloride as the reagent.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques .
Analyse Des Réactions Chimiques
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and organisms.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- include:
1H-Indazole-3-carboxylic acid: Lacks the 5-chloro and 4-chlorophenylmethyl groups, making it less specific in its biological activity.
5-Chloro-1H-indazole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
1H-Indazole-3-carboxylic acid, 4-chlorophenylmethyl: Lacks the 5-chloro group, which may alter its binding affinity and selectivity.
The uniqueness of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
50264-67-0 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O2 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
5-chloro-1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)8-19-13-6-5-11(17)7-12(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
Clé InChI |
JLBZZQZPUSAOTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=N2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)






![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)





